6-(Phenylamino)-1H-purin-8(7H)-one, also known as a derivative of purine, is an organic compound characterized by its unique structure that includes a phenylamino group attached to the purine base. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications.
The compound can be synthesized through various organic reactions involving purine derivatives and phenylamine. It is not typically found in nature but can be produced in laboratory settings for research purposes.
6-(Phenylamino)-1H-purin-8(7H)-one belongs to the class of purine derivatives, which are essential components of nucleic acids (DNA and RNA) and play critical roles in cellular processes. It can be classified as an aromatic amine due to the presence of the phenylamino functional group.
The synthesis of 6-(Phenylamino)-1H-purin-8(7H)-one typically involves the reaction of appropriate purine derivatives with phenylamine under controlled conditions.
One common synthetic route includes:
This method allows for good yields and purity of the product, often requiring purification steps such as recrystallization.
6-(Phenylamino)-1H-purin-8(7H)-one features a purine ring system with a phenylamino substituent at the 6-position. The molecular formula is .
6-(Phenylamino)-1H-purin-8(7H)-one can undergo various chemical reactions typical of aromatic amines and purine derivatives.
The mechanism of action for 6-(Phenylamino)-1H-purin-8(7H)-one primarily involves its interaction with biological targets such as enzymes or receptors within cells.
The presence of the phenylamino group enhances its ability to interact with specific proteins or nucleic acids, potentially influencing cellular signaling pathways or metabolic processes. This interaction may lead to various biological effects, including antimicrobial activity or modulation of enzyme activity.
6-(Phenylamino)-1H-purin-8(7H)-one has several potential applications in scientific research:
This compound exemplifies how modifications to basic structures like purines can lead to significant changes in biological activity and utility in medicinal chemistry.
Purine derivatives have formed the cornerstone of targeted kinase inhibition therapeutics since the landmark approval of imatinib in 2001 for chronic myeloid leukemia (CML). Imatinib, a 2-phenylaminopyrimidine derivative, validated the concept of targeted inhibition of dysregulated kinases in oncology, specifically targeting the BCR-Abl fusion protein resulting from the Philadelphia chromosome [1] [9]. This breakthrough catalyzed extensive research into purine-based scaffolds, leading to successive generations of kinase inhibitors. The purine core structure serves as an ideal pharmacophore for ATP-competitive kinase inhibition due to its ability to mimic the adenine moiety of ATP while accommodating diverse substitutions that confer selectivity and potency against specific oncokinases [1] [5].
The structural evolution of purine-based inhibitors progressed significantly with compounds like N-(2-(6-(4-hydroxypiperazin-1-yl)pyrimidin-4-yl)amino)phenyl)acrylamide derivatives, which demonstrated enhanced potency against FLT3-ITD mutations prevalent in acute myeloid leukemia (AML). Subsequent optimization focused on addressing kinase domain mutations causing drug resistance, exemplified by the development of ponatinib, a third-generation BCR-Abl inhibitor effective against the recalcitrant T315I "gatekeeper" mutation [9]. This mutation, involving a threonine-to-isoleucine substitution at position 315, creates steric hindrance and eliminates a critical hydrogen bonding site, conferring resistance to earlier inhibitors [9]. Throughout this evolution, the 8-oxopurine scaffold emerged as a privileged structure for kinase inhibitor development due to its synthetic versatility and capacity for extensive modification at the N^7^, C^6^, and N^9^ positions, enabling fine-tuning of kinase selectivity and pharmacological properties [2] [5].
Table 1: Evolution of Key Purine-Based Kinase Inhibitors in Oncology
Compound Generation | Representative Agents | Primary Targets | Key Structural Features | Clinical Indications |
---|---|---|---|---|
First-generation | Imatinib | BCR-Abl, c-KIT, PDGFR | Benzamide linker, methylpiperazine | CML, GIST |
Second-generation | Dasatinib, Nilotinib | BCR-Abl, SRC family kinases | Optimized binding to active conformation, improved steric fit | Imatinib-resistant CML |
Third-generation | Ponatinib | BCR-Abl^T315I^, FLT3, VEGFR | Ethynyl linker enabling accommodation of T315I mutation | Refractory CML/ALL |
Experimental scaffolds | 6-(Phenylamino)-1H-purin-8(7H)-one derivatives | FLT3, CDK4/6, CLK2, DYRK1A | 8-Oxopurine core, C^6^ anilino substituent, N^9^ hydrophobic groups | Investigational (AML focus) |
Internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor represent one of the most frequent molecular alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients and conferring a poor prognosis due to high relapse rates and resistance to conventional chemotherapy [3] [10]. FLT3-ITD mutations cause constitutive, ligand-independent activation of the receptor tyrosine kinase, leading to hyperactivation of downstream pro-survival and proliferative pathways, including STAT5, PI3K/AKT, and MAPK cascades [3] [10]. Critically, FLT3-ITD signaling establishes an oncogenic dependency on cyclin-dependent kinase 6 (CDK6) through a pathway involving the SRC-family kinase HCK. This FLT3/HCK/CDK6 axis drives the G1/S phase transition through phosphorylation of retinoblastoma (RB) proteins and stabilization of FOXM1 transcription factor, creating a cell cycle vulnerability distinct from the related kinase CDK4 [10].
The dependency on CDK6 rather than CDK4 represents a critical oncogenic distinction in FLT3-ITD-positive AML. Experimental evidence demonstrates that FLT3-ITD signaling specifically upregulates CDK6 expression, while CDK4 remains dispensable for leukemic cell proliferation. In vitro studies using siRNA-mediated knockdown show that CDK6 suppression selectively inhibits proliferation in FLT3-ITD-positive cell lines (MV4-11, MOLM-14), but not in FLT3-wildtype AML cells or cells transformed by oncogenic KIT mutations [10]. Furthermore, FLT3-ITD fails to transform hematopoietic progenitor cells from Cdk6-/- mice, underscoring the essential role of CDK6 in FLT3-ITD-driven leukemogenesis [10]. This pathway dependence creates a compelling therapeutic rationale for dual FLT3/CDK6 inhibition, particularly given that resistance to FLT3 inhibitors frequently emerges through kinase domain mutations or activation of compensatory signaling pathways [2] [3].
The 8-oxopurine (7,8-dihydro-8-oxopurine) core structure has emerged as a versatile platform for developing dual kinase inhibitors targeting synergistic pathways in hematologic malignancies. This scaffold offers distinct pharmacophoric advantages: 1) The carbonyl oxygen at C^8^ serves as a key hydrogen bond acceptor critical for interaction with conserved residues in the kinase hinge region (e.g., Glu98 in CDK2 or equivalent residues in other kinases); 2) The N^7^ and N^9^ positions provide vectors for introducing hydrophobic substituents that extend into distinct binding pockets, enabling modulation of kinase selectivity; and 3) The C^6^ position accommodates aromatic amino groups that establish crucial π-stacking interactions within the ATP-binding cleft [2] [5] [7].
Structural optimization of 2,7,9-trisubstituted 8-oxopurines has focused on enhancing potency against FLT3-ITD while maintaining activity against CDK4/6. Key modifications include:
The chemical structure of 6-(Phenylamino)-1H-purin-8(7H)-one represents a strategic intermediate in this optimization trajectory. Its unsubstituted parent scaffold contains the essential hydrogen-bonding features for kinase engagement while providing synthetic handles for systematic derivatization at N^7^, C^2^, and N^9^ positions to enhance potency, selectivity, and drug-like properties against co-dependent kinase targets in FLT3-ITD-driven AML [2] [7].
Table 2: Structure-Activity Relationships of 8-Oxopurine Derivatives Targeting FLT3 and CDK4/6
Structural Position | Key Modifications | Effects on Kinase Inhibition Profile | Representative Compound & Activity |
---|---|---|---|
C^8^ (Oxo group) | Fixed carbonyl | Essential hinge region binding via H-bond acceptor | Parent scaffold: Moderate pan-kinase activity |
N^7^ | H → Methyl → Isopropyl | Progressive increase in FLT3 selectivity; isopropyl optimal for FLT3/CDK6 balance | 15a (7-iPr): FLT3 IC~50~ = 30-70 nM; CDK6 IC~50~ > 300 nM |
N^9^ | Cycloalkyl expansion (cyclopentyl → cycloheptyl) | Increased cellular potency; larger rings enhance CDK4/6 activity | 14h (Cycloheptyl): CDK4 IC~50~ = 110 nM; FLT3 IC~50~ = 85 nM |
C^2^ | Aryl/heteroaryl amino groups | Modulation of solubility and off-target profiles; piperazinyl-aniline enhances cellular penetration | 15a (4-piperazinylaniline): Suppressed pSTAT5/pERK in MV4-11 cells |
C^6^ (Phenylamino) | para-Substitutions | Electron-donating groups enhance FLT3 binding; extended groups influence selectivity | Unsubstituted phenyl: Baseline activity; Piperazine: Improved solubility & potency |
The structural evolution of these compounds demonstrates the exquisite sensitivity of kinase selectivity to specific substitutions. For instance, replacing the N^7^ methyl group in compound 14d with an isopropyl group (compound 15a) dramatically shifts selectivity toward FLT3 over CDKs. Similarly, expanding the N^9^ cycloalkyl group from cyclopentyl to cycloheptyl enhances CDK4 inhibition while maintaining FLT3 activity, enabling fine-tuning for specific therapeutic objectives [2]. These structure-activity relationship (SAR) studies provide the foundational rationale for ongoing optimization of 6-(phenylamino)-1H-purin-8(7H)-one derivatives as dual-targeted agents for FLT3-ITD-positive AML, addressing the critical need for therapeutic strategies that overcome resistance mechanisms in this aggressive malignancy [2] [3] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: